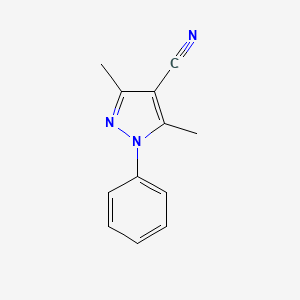

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile: is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with phenyl, two methyl groups, and a nitrile group. It is known for its applications in various fields, including medicinal chemistry and material science.

Mécanisme D'action

Target of Action

The primary target of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular processes by hydrolyzing the second messenger cAMP .

Mode of Action

This compound interacts with its target, the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, and hydrolyzes the second messenger cAMP . This hydrolysis is a key regulator of many important physiological processes .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of cAMP

Result of Action

It is known that the compound hydrolyzes camp, a key regulator of many important physiological processes .

Analyse Biochimique

Biochemical Properties

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, an enzyme involved in the hydrolysis of cAMP, a key regulator of many physiological processes . This interaction suggests that this compound may influence cellular signaling pathways by modulating cAMP levels.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D can lead to changes in cAMP levels, thereby affecting downstream signaling pathways . Additionally, this compound may impact gene expression by modulating transcription factors that are regulated by cAMP.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, leading to increased levels of cAMP within cells . This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in altered cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in pathways regulated by cAMP.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate physiological processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are likely due to the excessive accumulation of cAMP, which can disrupt normal cellular functions.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cAMP levels. It interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which hydrolyzes cAMP to AMP . By inhibiting this enzyme, the compound increases cAMP levels, thereby affecting various metabolic processes that are regulated by this second messenger.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . Its localization and accumulation can be influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This localization is crucial for its inhibitory effects on the enzyme and subsequent modulation of cAMP levels. Additionally, the compound may undergo post-translational modifications that affect its targeting to specific cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . This method is advantageous due to its metal-free, cost-effective, and high-yield nature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-amine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, exhibit notable antimicrobial properties. A study synthesized several pyrazole derivatives and evaluated their effectiveness against various bacterial strains. The findings revealed that compounds with the pyrazole scaffold demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | High | Moderate |

| 1,2,4-Triazole Derivative | High | High |

Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high efficacy.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

| Compound Name | Cytokine Inhibition (%) | Mechanism of Action |

|---|---|---|

| This compound | 70% (TNF-alpha) | Inhibition of NF-kB pathway |

| Celecoxib | 85% | COX inhibition |

Antioxidant Activity

The antioxidant properties of pyrazole derivatives contribute to their therapeutic potential by combating oxidative stress in cells. Studies have demonstrated that this compound exhibits strong free radical scavenging activity.

Case Study: Free Radical Scavenging Assay

In a DPPH assay:

- Concentration Tested : Ranging from 10 to 100 µg/mL.

- Results : At 100 µg/mL, the compound showed an inhibition percentage of approximately 85%, comparable to standard antioxidants.

Drug Development Potential

Given its diverse biological activities, there is significant interest in developing new pharmaceuticals based on the structure of this compound. Its ability to serve as a scaffold for further modifications makes it a valuable candidate in drug discovery programs.

Comparaison Avec Des Composés Similaires

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

- 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Uniqueness: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Activité Biologique

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology and agriculture. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.24 g/mol. Its structure features a pyrazole ring substituted with two methyl groups and a phenyl group, along with a cyano group at the 4-position. These functional groups contribute to its chemical reactivity and biological properties.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungal species. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, although further studies are required to elucidate these mechanisms fully .

Insecticidal Activity

In addition to its antimicrobial properties, this compound has shown promising insecticidal activity against specific insect pests. Laboratory tests indicate that it can effectively reduce insect populations, making it a potential candidate for developing environmentally friendly insecticides. However, comprehensive field studies are necessary to assess its efficacy and safety in agricultural settings.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in the inflammatory response. The compound demonstrated significant inhibition in carrageenan-induced paw edema models in rats, indicating its potential as an anti-inflammatory therapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 1-phenyl-3,5-diketone with hydrazine and a nitrile source like malononitrile. This method allows for the introduction of diverse functionalities at different positions of the pyrazole ring, enhancing its synthetic versatility.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methyl-1-phenylpyrazole | Lacks cyano group; simpler structure | |

| 4-Amino-1H-pyrazole | Contains an amino group; different reactivity | |

| 1-Hydroxy-2-methylpyrazole | Hydroxyl group present; affects solubility |

This table highlights the structural diversity among pyrazole derivatives and their potential implications for biological activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains .

- Insecticidal Efficacy : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments, suggesting its potential use in integrated pest management systems.

- Anti-inflammatory Research : A recent pharmacological study indicated that compounds similar to this compound showed promising results in reducing inflammation markers in animal models, supporting further investigation into its therapeutic applications .

Propriétés

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFAIVGOIVCZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480513 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23198-55-2 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.